molecular formula C13H20N2OS B5386924 (4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE

(4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE

Cat. No.: B5386924
M. Wt: 252.38 g/mol
InChI Key: OZIFLJWPCRAKDB-UHFFFAOYSA-N
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Description

(4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE is a synthetic organic compound that features a thienyl group and a diazepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE typically involves the following steps:

    Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Diazepan Ring: The diazepan ring is formed through the cyclization of a suitable diamine with a carbonyl compound.

    Coupling Reaction: The thienyl group and the diazepan ring are then coupled through a condensation reaction, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The diazepan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazepan derivatives.

Scientific Research Applications

(4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (4,5-DIMETHYL-3-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE: Unique due to the combination of thienyl and diazepan moieties.

    Thiazole Derivatives: Similar in structure but with different heterocyclic rings. 3

Properties

IUPAC Name

(4,5-dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-10-11(2)17-9-12(10)13(16)15-6-4-5-14(3)7-8-15/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIFLJWPCRAKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)N2CCCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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